Pimavanserin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Psychosis in Parkinson's Disease

Pimavanserin has been most extensively investigated for the treatment of psychosis in Parkinson's disease (PD). Psychosis is a common non-motor symptom of PD, affecting up to 60% of patients at some point in their illness. It manifests as hallucinations (seeing or hearing things that aren't there) and delusions (fixed false beliefs).

Several clinical trials have evaluated the efficacy and safety of pimavanserin for PD psychosis. A large Phase 3 study, called NAVIGATE, demonstrated that pimavanserin significantly reduced the frequency and severity of hallucinations compared to placebo in patients with PD psychosis []. This led to its approval by the US Food and Drug Administration (FDA) in 2016 for the treatment of hallucinations and delusions associated with PD psychosis [].

Schizophrenia

Pimavanserin's mechanism of action involves selectively blocking serotonin 5-HT2A receptors. This action is thought to be beneficial in reducing psychotic symptoms. Due to this, pimavanserin has also been explored as a potential treatment for schizophrenia, another severe mental illness characterized by hallucinations and delusions.

However, research findings on pimavanserin for schizophrenia have been mixed. While some studies have shown modest improvements in positive symptoms (hallucinations and delusions) compared to placebo [], others haven't found significant benefits []. More research is needed to determine the potential role of pimavanserin in the treatment of schizophrenia.

Pimavanserin is an atypical antipsychotic medication primarily used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. Marketed under the trade name Nuplazid, it was approved by the U.S. Food and Drug Administration in April 2016. The compound is unique among antipsychotics as it does not exhibit dopaminergic activity, which allows it to treat psychotic symptoms without exacerbating motor symptoms commonly associated with Parkinson's disease .

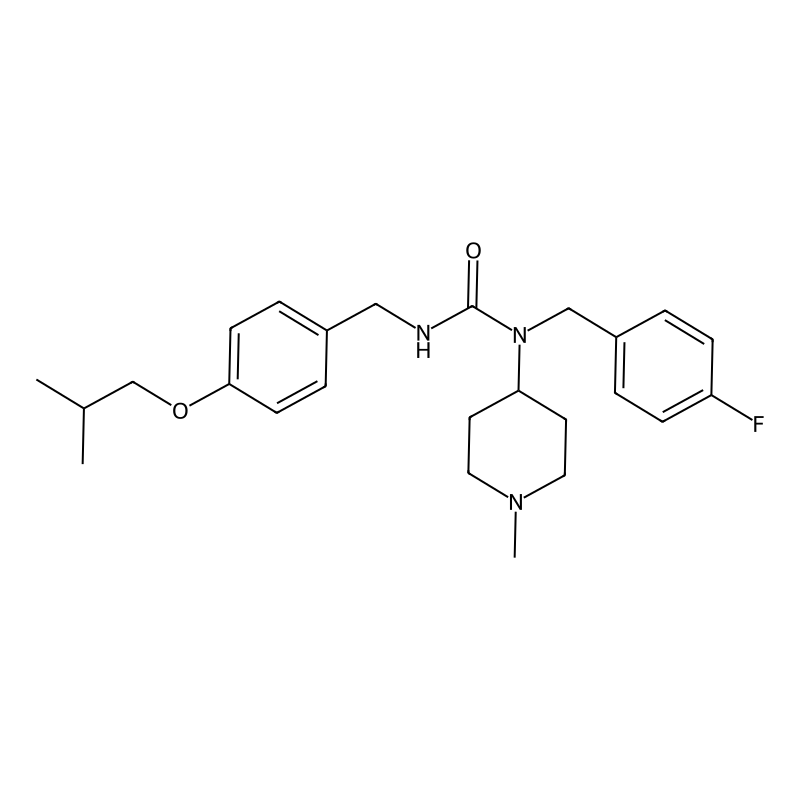

The chemical structure of pimavanserin is characterized by its molecular formula, which is for the free base and for the tartrate salt form, with a molecular weight of approximately 1005.20 g/mol . The drug exists as a white to off-white, immediate-release film-coated tablet.

Pimavanserin acts as an inverse agonist at serotonin 5-HT2A receptors, meaning it stabilizes the receptor in an inactive conformation and prevents the action of natural neurotransmitters that normally activate it [, ]. This modulation of serotonin signaling is thought to be responsible for the drug's antipsychotic effects without affecting dopamine receptors, which are crucial for motor function in Parkinson's disease [].

Pimavanserin acts primarily as an inverse agonist and antagonist at serotonin 5-HT2A receptors, with some activity at 5-HT2C receptors. This mechanism is thought to mediate its effects in reducing psychotic symptoms without the common side effects associated with dopamine receptor antagonism seen in traditional antipsychotics. Notably, pimavanserin has negligible affinity for dopamine receptors, which is a significant differentiator from other antipsychotics .

Clinical studies have shown that pimavanserin can effectively reduce hallucinations and delusions in patients with Parkinson's disease without causing extrapyramidal symptoms or worsening motor function, making it a valuable treatment option in this patient population .

The synthesis of pimavanserin involves several steps that include the formation of key intermediates followed by coupling reactions to achieve the final product. While specific detailed synthetic routes are proprietary information held by pharmaceutical companies, the general methodology includes:

- Formation of Urea Derivatives: Starting from appropriate amines and carbonyl compounds.

- Coupling Reactions: Involving the introduction of fluorophenyl and piperidine moieties.

- Salt Formation: Converting the free base into its tartrate salt to enhance solubility and bioavailability.

The synthesis is complex due to the need for precise control over stereochemistry and purity requirements for pharmaceutical applications .

Pimavanserin exhibits significant interactions with various medications due to its metabolism via cytochrome P450 enzymes. Strong CYP3A4 inhibitors (such as ketoconazole) can increase pimavanserin exposure significantly, while strong inducers (like rifampin) can decrease its efficacy by reducing plasma levels . Clinical studies have shown that co-administration with drugs like carbidopa/levodopa does not require dosage adjustments, indicating a favorable interaction profile with commonly used Parkinson's medications .

Pimavanserin has several similar compounds within the class of atypical antipsychotics. Below are some notable comparisons:

| Compound Name | Mechanism of Action | Dopaminergic Activity | Unique Features |

|---|---|---|---|

| Pimavanserin | Serotonin 5-HT2A inverse agonist | None | First antipsychotic without D2 blocking activity |

| Quetiapine | Serotonin/Dopamine antagonist | Moderate | Broad receptor activity; can cause sedation |

| Aripiprazole | Partial agonist at D2/5-HT1A | Partial | Unique partial agonist profile |

| Olanzapine | Serotonin/Dopamine antagonist | Moderate | Known for metabolic side effects |

Pimavanserin stands out due to its selective action on serotonin receptors without affecting dopamine pathways, making it particularly suitable for patients with Parkinson's disease psychosis who are at risk of worsening motor symptoms from traditional antipsychotics .

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has been extensively utilized for structural characterization of pimavanserin. Comprehensive proton nuclear magnetic resonance analysis using a 600 megahertz spectrometer in deuterated chloroform revealed characteristic spectral features of the compound [1]. The aromatic protons appeared as a doublet of doublets at 7.18 parts per million with coupling constants of 8.4 and 5.3 hertz, representing the fluorobenzyl aromatic protons. Additional aromatic signals were observed at 6.99 parts per million as a multiplet and at 6.78 parts per million as a doublet with an 8.6 hertz coupling constant [1].

The aliphatic region displayed characteristic signals including the urea nitrogen-hydrogen proton at 4.50 parts per million as a triplet with 5.5 hertz coupling, methylene protons at 4.34 parts per million as a singlet, and additional methylene protons at 4.27 parts per million as a doublet with 5.4 hertz coupling [1]. The isobutoxy group was identified through signals at 3.68 parts per million as a doublet with 6.6 hertz coupling, while the nitrogen-methylpiperidine moiety contributed signals at 2.88-2.85 parts per million as a multiplet and 2.26 parts per million as a singlet for the nitrogen-methyl group [1].

Carbon-13 nuclear magnetic resonance spectroscopy performed at 600 megahertz in deuterated dimethyl sulfoxide provided detailed carbon environment information [1]. The spectrum revealed the tartrate carbonyl carbon at 174.78 parts per million, fluorine-coupled aromatic carbons at 161.36 parts per million with a 240 hertz coupling constant, and aromatic carbons at 157.93, 137.26, and 133.43 parts per million [1]. The fluorobenzyl carbon appeared at 128.80 parts per million with an 8.0 hertz coupling constant, while other aromatic carbons were observed at 115.24 and 114.54 parts per million [1].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis has identified optimal detection wavelengths for pimavanserin analytical applications. Studies using methanol as the solvent system consistently demonstrated maximum absorbance at 226 nanometers [2] [3]. However, high-performance liquid chromatography applications have shown that 239 nanometers provides superior sensitivity for quantitative analysis [4]. The compound exhibits characteristic absorption patterns consistent with its aromatic fluorobenzyl and methoxybenzyl substituents [2].

Derivative spectrophotometric methods have been successfully developed utilizing the ultraviolet absorption characteristics. Zero-order, first-order derivative, and area under curve methodologies have been validated for quantitative determination [2]. The area under curve method demonstrated superior analytical performance among the spectrophotometric approaches evaluated [2].

Infrared Spectroscopy

Infrared spectroscopic analysis provides valuable information regarding functional group characterization. The compound exhibits characteristic absorption bands corresponding to the urea carbonyl functionality, aromatic carbon-hydrogen stretching vibrations, and aliphatic carbon-hydrogen stretching modes. The presence of the fluorine substituent and ether linkages contributes to distinctive spectral features that aid in structural confirmation [2].

Mass Spectrometry

Mass spectrometric analysis consistently produces a molecular ion peak at mass-to-charge ratio 428.3 corresponding to the protonated molecular ion [M+H]+ [4] [1]. Electrospray ionization techniques have proven most effective for ionization of pimavanserin. High-resolution mass spectrometry has confirmed the molecular formula C25H34FN3O2 with accurate mass measurements [1].

Fragmentation studies reveal characteristic breakdown patterns useful for structural elucidation. Key fragment ions include mass-to-charge ratios at 224 and 98, corresponding to the fluorobenzyl piperidine portion and the nitrogen-methylpiperidine moiety, respectively [5]. These fragmentation patterns provide valuable reference points for metabolite identification and impurity characterization [5].

Chromatographic Methods

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the primary analytical technique for pimavanserin quantification. Optimal chromatographic separation has been achieved using Kromasil C18 columns with dimensions of 250 millimeters length, 4.6 millimeters internal diameter, and 5 micrometer particle size [4]. The mobile phase composition of 0.1 molar sodium dihydrogen phosphate, methanol, and acetonitrile in a 55:30:15 volume ratio provides excellent resolution [4].

The chromatographic conditions include a flow rate of 1.0 milliliter per minute, column temperature of 25 degrees Celsius, and injection volume of 10 microliters [4]. Under these conditions, pimavanserin elutes at a retention time of 3.897 minutes with excellent peak symmetry and theoretical plate count exceeding 6000 [4]. The tailing factor remains within acceptable limits at approximately 1.43 [4].

Alternative chromatographic systems have been developed using different stationary phases. XBridge C18 columns with ethanol and aqueous orthophosphoric acid mobile phases have demonstrated green analytical capabilities while maintaining analytical performance [6]. The use of ethanol as the organic modifier reduces environmental impact compared to traditional acetonitrile-based systems [6].

Ultra-High-Performance Liquid Chromatography

Ultra-high-performance liquid chromatography methodologies have been developed for enhanced sensitivity and reduced analysis time. These systems utilize sub-two-micrometer particle size columns and higher operating pressures to achieve superior chromatographic efficiency . The reduced analysis time facilitates high-throughput applications while maintaining analytical precision.

Gradient elution programs have been optimized for simultaneous determination of pimavanserin and its process impurities. The analytical quality by design principles have been applied to establish method operable design regions and control strategies . These approaches ensure robust method performance across varied analytical conditions.

Thin Layer Chromatography

High-performance thin layer chromatography methods have been developed as alternative analytical approaches. Silica gel plates with methanol and chloroform mobile phases provide adequate resolution for qualitative and quantitative analysis [8]. The retardation factor of 0.56 has been consistently observed under optimized conditions [9].

The thin layer chromatographic approach offers advantages in terms of simplicity, cost-effectiveness, and simultaneous analysis of multiple samples. Densitometric scanning at 224 nanometers enables quantitative determination with acceptable precision and accuracy [9].

Stability-Indicating Analytical Procedures

Forced Degradation Studies

Comprehensive forced degradation studies have been conducted according to International Conference on Harmonization guidelines to evaluate pimavanserin stability characteristics. Acidic hydrolysis using 0.1 normal hydrochloric acid for 30 minutes results in 12.95 percent degradation, with 87.05 percent of the parent compound recovered [4]. The degradation products elute at retention times of 2.412 and 2.752 minutes, providing adequate resolution from the parent compound [4].

Alkaline hydrolysis conditions using 0.1 normal sodium hydroxide produce 8.9 percent degradation over 30 minutes, with 91.10 percent recovery of unchanged pimavanserin [4]. The basic degradation products appear at retention times of 2.408 and 2.753 minutes [4]. These conditions represent milder degradation compared to acidic hydrolysis.

Oxidative stress conditions utilizing 30 percent hydrogen peroxide result in 13.06 percent degradation, leaving 86.94 percent of the parent compound intact [4]. The oxidative degradation products elute at retention times of 2.403 and 2.754 minutes [4]. This degradation pathway represents one of the more aggressive stress conditions evaluated.

Thermal Degradation

Thermal stress studies conducted at 105 degrees Celsius for 30 minutes demonstrate 16.16 percent degradation, representing the most extensive degradation observed among the stress conditions evaluated [4]. The recovery of unchanged pimavanserin under these conditions is 83.84 percent [4]. The thermal degradation products appear at retention times of 2.417 and 2.758 minutes [4].

The thermal degradation pathway likely involves dehydration and cyclization reactions typical of urea-containing compounds under elevated temperature conditions. The formation of multiple degradation products suggests complex thermal decomposition pathways [4].

Photolytic Degradation

Photolytic degradation studies utilizing sunlight exposure for 24 hours result in 10.59 percent degradation with 89.41 percent recovery of the parent compound [4]. The photodegradation products elute at retention times of 2.407 and 2.757 minutes [4]. This degradation pathway represents moderate stress conditions that might be encountered during pharmaceutical storage.

Neutral Hydrolysis

Neutral hydrolysis conditions using deionized water produce 9.99 percent degradation over the study period, with 90.01 percent recovery of unchanged pimavanserin [4]. The neutral degradation products appear at retention times of 2.413 and 2.754 minutes [4]. This represents the baseline hydrolytic degradation under neutral aqueous conditions.

Peak Purity Assessment

Peak purity evaluation using photodiode array detection confirms the homogeneity of the pimavanserin peak in all stress conditions. The peak purity angles consistently remain below the peak threshold values, indicating spectral purity [4]. For acidic degradation, the purity angle of 0.319 remains well below the threshold value of 0.839 [4]. Similar patterns are observed for all stress conditions, confirming the stability-indicating nature of the analytical method [4].

Quantitative Determination in Formulations

Method Validation Parameters

Comprehensive method validation has been performed according to International Conference on Harmonization guidelines. The analytical method demonstrates excellent linearity over the concentration range of 4.25 to 34.0 micrograms per milliliter with a correlation coefficient of 0.9997 [4]. The linear regression equation y = 24239x + 3715 indicates consistent detector response across the analytical range [4].

The method sensitivity has been established through limit of detection and limit of quantitation determinations. The limit of detection is 0.027 micrograms per milliliter, while the limit of quantitation is 0.089 micrograms per milliliter [4]. These values demonstrate adequate sensitivity for pharmaceutical analysis requirements.

Precision and Accuracy

Method precision evaluation through replicate analysis of standard solutions demonstrates excellent reproducibility. The relative standard deviation for peak area measurements is 0.073 percent, indicating superior precision [4]. The accuracy assessment through recovery studies shows mean recovery values of 99.83 percent, confirming the method's accuracy [4].

Intermediate precision studies conducted on different days and by different analysts show consistent results with relative standard deviations below 2.0 percent [4]. This demonstrates the method's robustness for routine analytical applications.

Recovery Studies

Recovery studies conducted at 50, 100, and 150 percent of the target concentration demonstrate excellent accuracy. The recovery values range from 99.71 to 99.90 percent across all concentration levels [4]. The mean recovery at the 50 percent level is 99.77 percent, while the 100 percent level shows 99.86 percent recovery [4]. The 150 percent level demonstrates 99.80 percent recovery, indicating consistent performance across the analytical range [4].

Robustness Assessment

Method robustness has been evaluated through deliberate variation of analytical parameters. Column temperature variation of ±2 degrees Celsius produces acceptable results with plate counts ranging from 4458 to 5173 and tailing factors between 1.30 and 1.34 [4]. Flow rate variations of ±0.1 milliliter per minute show plate counts from 4539 to 5566 with tailing factors of 1.32 to 1.33 [4].

Mobile phase composition changes of ±5 percent maintain acceptable chromatographic performance with plate counts exceeding 5900 and tailing factors below 1.5 [4]. Detection wavelength variations of ±2 nanometers produce minimal impact on analytical performance [4].

Physicochemical Parameter Assessment

Molecular Properties

Pimavanserin exhibits a molecular weight of 427.55 grams per mole for the free base form [10]. The molecular formula C25H34FN3O2 indicates a complex structure containing 25 carbon atoms, 34 hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms [10]. The compound exists as a crystalline solid with a pale yellow to pale orange appearance [10].

The melting point of pimavanserin free base ranges from 100 to 103 degrees Celsius, with some literature reports indicating 119 to 122 degrees Celsius [10] [1]. The variation in melting point values may reflect different polymorphic forms or sample purity levels. The compound demonstrates good thermal stability up to its melting point [10].

Solubility Characteristics

Pimavanserin tartrate exhibits excellent aqueous solubility, being freely soluble in water [11]. This high solubility facilitates pharmaceutical formulation and contributes to favorable pharmacokinetic properties. The compound shows limited solubility in organic solvents, being only slightly soluble in methanol [10].

The solubility characteristics vary with pH, reflecting the compound's basic nature. The pKa values of 8.44 and 13.52 indicate the presence of basic nitrogen atoms that can be protonated under acidic conditions [10] [12]. This pH-dependent solubility profile influences bioavailability and formulation strategies.

Partition Coefficient

The octanol-water partition coefficient (LogP) of pimavanserin is approximately 4.01 to 4.1, indicating significant lipophilicity [12]. This moderate to high lipophilicity suggests good membrane permeability and tissue distribution characteristics. The LogD value of 2.93 at physiological pH reflects the impact of ionization on lipophilicity [12].

The partition coefficient influences the compound's pharmacokinetic properties, including absorption, distribution, and elimination. The relatively high lipophilicity contributes to the compound's ability to cross biological membranes and reach target tissues [12].

Density and Physical Properties

The predicted density of pimavanserin is 1.15 ± 0.1 grams per cubic centimeter [10]. The compound appears as a crystalline solid with good flow properties suitable for pharmaceutical processing. The predicted boiling point of 604.2 ± 55.0 degrees Celsius indicates excellent thermal stability [10].

The compound exhibits polymorphism with multiple crystalline forms identified [13]. Form C represents an anhydrous crystalline form with distinct physicochemical properties. The different polymorphic forms may exhibit variations in solubility, stability, and bioavailability characteristics [13].

Stability Profile

Long-term stability studies demonstrate that pimavanserin maintains acceptable potency under recommended storage conditions. The compound shows particular susceptibility to thermal degradation, with thermal stress representing the most aggressive degradation pathway identified [4]. Photolytic degradation occurs at moderate rates under light exposure conditions [4].

The stability profile indicates that pimavanserin requires protection from excessive heat and light exposure during storage and handling. Standard pharmaceutical packaging and storage conditions at refrigerated temperatures provide adequate stability for commercial applications [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Drug Indication

Treatment of schizophrenia and other psychotic disorders

Livertox Summary

Drug Classes

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AX - Other antipsychotics

N05AX17 - Pimavanserin

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Approximately 0.55% of the 34 mg oral dose of 14C-pimavanserin was eliminated as unchanged drug in urine and 1.53% was eliminated in feces after 10 days. Less than 1% of the administered dose of pimavanserin and its active metabolite AC-279 were recovered in urine.

Following administration of a single dose of 34 mg, the average apparent volume of distribution was 2173 L in clinical studies.

Metabolism Metabolites

Wikipedia

2,3-Dimethylhexane

Biological Half Life

Use Classification

Dates

Pimavanserin in Dementia-Related Psychosis

Joseph I FriedmanPMID: 34289282 DOI: 10.1056/NEJMe2109010

Abstract

Pimavanserin Promotes Trophic Factor Release and Protects Cultured Primary Dopaminergic Neurons Exposed to MPP+ in a GDNF-Dependent Manner

Elodie Gras Lavigne, Dorothée Buttigieg, Rémy Steinschneider, Ethan S BursteinPMID: 34032411 DOI: 10.1021/acschemneuro.0c00751

Abstract

Neurodegeneration and impaired neural development are a common feature of many neuropsychiatric disorders. Second-generation antipsychotics (SGAs) and certain atypical antidepressants display neuroprotective effects. Though these drugs interact with many molecular targets, a common shared attribute is high antagonist potency at 5-HTreceptors. Pimavanserin is a selective 5-HT

inverse agonist/antagonist that was recently FDA approved for treating hallucinations and delusions associated with Parkinson's disease. Unlike SGAs, pimavanserin lacks activity at other targets like dopamine, histamine, muscarinic, and adrenergic receptors. To investigate whether selective 5-HT

inverse agonists have neuroprotective properties, pimavanserin and another selective 5-HT

inverse agonist, M100907, were applied to primary cultures of dopaminergic neurons treated with 1-methyl-4-phenylpyridinium (MPP+). Both pimavanserin and M100907 protected dopaminergic neurons against MPP+-induced cell death. The neuroprotective effects of pimavanserin required signaling through the extracellular signal-regulated kinase 1/2 pathway, restored mitochondrial function, and reduced oxidative stress. Further investigation showed that pimavanserin promotes the release of brain-derived neurotrophic factor and glial-derived neurotrophic factor (GDNF) and that the neuroprotective effects of pimavanserin were blocked by antibodies to GDNF but not by anti-tyrosine receptor kinase B receptor antibodies. Thus, pimavanserin induces release of neurotrophic factors and protects dopaminergic neurons against MPP+ toxicity in a GDNF-dependent manner.

Development of an analytical method for the determination of pimavanserin and its impurities applying analytical quality by design principles as a risk-based strategy

Irena Radić, Mislav Runje, Sandra BabićPMID: 33964725 DOI: 10.1016/j.jpba.2021.114091

Abstract

Pimavanserin is an atypical antipsychotic indicated for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. As it is a relatively new drug on the market, limited number of pharmacokinetic information and analytical methods are available. This paper presents an ultra-high performance chromatography for the simultaneous determination of pimavanserin and its four process impurities. The method was developed applying analytical quality by design (AQbD) principles as a risk-based approach. Critical method attributes (CMAs) were selected as a resolution between the worst separated compounds (impurity B and impurity C), a duration of analysis defined by the retention time of the last eluting peak (impurity D), a capacity factor of the first eluted impurity (impurity A), a tailing factor and a theoretical plate number. Risk assessment in the early stage of method development pointed out critical method parameters (CMPs): column temperature, gradient time and pH-value of the mobile phase (water phase, eluent A). Design of experiments (DoE), using DryLab®4 software, was applied to evaluate the influence of CMPs on CMAs and to determine method operable design region (MODR). Based on the risk assessment and the results of robustness and precision tests, a control strategy with system suitability criteria was proposed. Developed method was validated according to ICH Q2 (R1) guideline with respect to the selectivity, LOD, LOQ, linearity, precision, accuracy, robustness and stability. A forced degradation study was performed to provide an evidence of the stability-indicating property of the method. Degradation products of pimavanserin were identified using ultra high-performance liquid chromatography coupled to high resolution mass spectrometry (UHPLC-qTOF). Additionally, potential degradation products were assessed in silico with the help of Zeneth® software and good agreement with experimentally identified degradation products was achieved. Main degradation products were formed during acid and base hydrolysis (m/z 223.16 [M+H]at RRT 0.37) and under oxidative stress conditions (m/z 444.26 [M+H]

at RRT 0.57). The results revealed that the pimavanserin undergoes degradation through acid and base hydrolysis of urea and N-oxidation of aliphatic tertiary amine.

Serotonin and amyloid deposition: A link between depression and Alzheimer's disease?: An Editorial Highlight on "Pimavanserin, a 5HT

Gerhard Gründer, Paul CummingPMID: 33459383 DOI: 10.1111/jnc.15269

Abstract

Indirect agonism has been invoked as part of the mechanism of antipsychotic action at dopamine Dreceptors, and more recently as a salient neuropharmacological aspect of the serotonin 5-HT

drug pimavanserin (Pim). We now comment on an article in this volume showing that Pim treatment attenuates the deposition of Aβ protein in brain of transgenic Alzheimer's disease model mice. Pim treatment may interfere with Aβ deposition by shifting the balance between two 5-HT

signaling pathways, that is, antagonism of G

signaling and agonism of G

signaling. Treatment with serotonin-selective reuptake inhibitors (SSRIs) evoked also reduced amyloid deposition in transgenic mice, but SSRI treatment does not unequivocally interfere in the progression of human Alzheimer's disease, perhaps because of complex effects of chronic SSRI treatment on multiple serotonin receptor types. Preclinical findings suggest Pim as a promising pharmacological strategy for intervening against Alzheimer's pathology, perhaps at a very early stage of the disease. However, much remains to be learned about the convergence of various receptor-mediated signaling pathways on the final common path leading to net Aβ deposition.

Trial of Pimavanserin in Dementia-Related Psychosis

Pierre N Tariot, Jeffrey L Cummings, Maria E Soto-Martin, Clive Ballard, Deniz Erten-Lyons, David L Sultzer, Davangere P Devanand, Daniel Weintraub, Bradley McEvoy, James M Youakim, Srdjan Stankovic, Erin P FoffPMID: 34289275 DOI: 10.1056/NEJMoa2034634

Abstract

Patients with dementia due to neurodegenerative disease can have dementia-related psychosis. The effects of the oral 5-HTinverse agonist and antagonist pimavanserin on psychosis related to various causes of dementia are not clear.

We conducted a phase 3, double-blind, randomized, placebo-controlled discontinuation trial involving patients with psychosis related to Alzheimer's disease, Parkinson's disease dementia, dementia with Lewy bodies, frontotemporal dementia, or vascular dementia. Patients received open-label pimavanserin for 12 weeks. Those who had a reduction from baseline of at least 30% in the score on the Scale for the Assessment of Positive Symptoms-Hallucinations and Delusions (SAPS-H+D, with higher scores indicating greater psychosis) and a Clinical Global Impression-Improvement (CGI-I) score of 1 (very much improved) or 2 (much improved) at weeks 8 and 12 were randomly assigned in a 1:1 ratio to continue receiving pimavanserin or to receive placebo for up to 26 weeks. The primary end point, assessed in a time-to-event analysis, was a relapse of psychosis as defined by any of the following: an increase of at least 30% in the SAPS-H+D score and a CGI-I score of 6 (much worse) or 7 (very much worse), hospitalization for dementia-related psychosis, stopping of the trial regimen or withdrawal from the trial for lack of efficacy, or use of antipsychotic agents for dementia-related psychosis.

Of the 392 patients in the open-label phase, 41 were withdrawn for administrative reasons because the trial was stopped for efficacy; of the remaining 351 patients, 217 (61.8%) had a sustained response, of whom 105 were assigned to receive pimavanserin and 112 to receive placebo. A relapse occurred in 12 of 95 patients (13%) in the pimavanserin group and in 28 of 99 (28%) in the placebo group (hazard ratio, 0.35; 95% confidence interval, 0.17 to 0.73; P = 0.005). During the double-blind phase, adverse events occurred in 43 of 105 patients (41.0%) in the pimavanserin group and in 41 of 112 (36.6%) in the placebo group. Headache, constipation, urinary tract infection, and asymptomatic QT prolongation occurred with pimavanserin.

In a trial that was stopped early for efficacy, patients with dementia-related psychosis who had a response to pimavanserin had a lower risk of relapse with continuation of the drug than with discontinuation. Longer and larger trials are required to determine the effects of pimavanserin in dementia-related psychosis. (Funded by Acadia Pharmaceuticals; HARMONY ClinicalTrials.gov number,

.).

Effect of Adjunctive Pimavanserin on Sleep/Wakefulness in Patients With Major Depressive Disorder: Secondary Analysis From CLARITY

Manish K Jha, Maurizio Fava, Marlene P Freeman, Michael E Thase, George I Papakostas, Richard C Shelton, Madhukar H Trivedi, Bryan Dirks, Keith Liu, Srdjan StankovicPMID: 33264819 DOI: 10.4088/JCP.20m13425

Abstract

This was an analysis of the effect of pimavanserin, a 5-hydroxytryptamine-2A antagonist and inverse receptor agonist, on dysregulated sleep in patients with major depressive disorder (MDD) by DSM-5 criteria and an inadequate antidepressant response.For this analysis of CLARITY, a phase 2 study of adjunctive pimavanserin (N = 207) conducted between December 2016 and October 2018, sleep/wakefulness disturbances were measured with the 17-item Hamilton Depression Rating Scale (HDRS₁₇) insomnia items (sum of items 4, 5, and 6) and the Karolinska Sleepiness Scale (KSS). Outcomes included change from baseline in HDRS₁₇ insomnia factor score and KSS score, correlation between the HDRS₁₇ insomnia factor score and KSS score, and change from baseline in the Sheehan Disability Scale (SDS) total score and Unproductive Days subscore in patients with a baseline KSS score ≥ 6.

At baseline, HDRS₁₇ insomnia factor score ≥ 3 occurred in 76% of patients receiving placebo and 85% of patients receiving pimavanserin. The overall least squares (LS) mean weighted difference (SE) was -0.5 (0.32) with a 95% CI of -1.2 to 0.1 (P = .088) at week 5. Improvement was observed with pimavanserin versus placebo at weeks 2, 3, and 4, with effect sizes (ESs) of 0.370 to 0.524 (P < .05). For KSS score, the LS mean difference (SE) at week 5 was -1.1 (0.30) (95% CI, -1.7 to -0.5; P = .0003; ES = 0.627) for pimavanserin versus placebo. Among those with a KSS score ≥ 6 at baseline (n = 120 placebo and n = 42 pimavanserin), the LS mean difference (SE) in the mean SDS score at week 5 was -1.1 (0.46) (95% CI, -2.0 to -0.2; P = .019; ES = 0.442) for pimavanserin versus placebo.

Adjunctive pimavanserin significantly improved sleep/wakefulness disturbance during treatment of MDD, an improvement that was associated with greater improvement in function.

ClinicalTrials.gov identifier:

.

Effect of adjunctive pimavanserin on suicidal ideation in patients with major depression: Analysis of the CLARITY study

Richard C Shelton, Maurizio Fava, Marlene P Freeman, Michael E Thase, George I Papakostas, Manish K Jha, Madhukar H Trivedi, Bryan Dirks, Keith Liu, Srdjan StankovicPMID: 32871535 DOI: 10.1016/j.jad.2020.08.051

Abstract

Up to 15% of patients with major depressive disorder (MDD) attempt suicide and up to 2% complete suicide. This was a post-hoc analysis aimed to evaluate the risk of suicide ideation and behavior associated with adjunctive pimavanserin treatment in adults with MDD.CLARITY was a randomized, double-blind, placebo-controlled study in patients with MDD and an inadequate response to a selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI). For this post-hoc analysis, the primary endpoint was mean change from baseline for HAMD item 3 (suicide). The incidence of suicidal ideation or behavior was also assessed from the Columbia-Suicide Severity Rating Scale (C-SSRS) and reports of adverse events.

During Stage 1, LS mean change for HAMD Item 3 was reduced from baseline at each week with pimavanserin with a significant difference between pimavanserin and placebo at Week 3 (p=0.012, effect size: 0.431). At any post-baseline assessment, suicidal ideation on the C-SSRS was reported in 28 (18.1%) of patients with placebo and 9 (17.3%) with pimavanserin during Stage 1 and in 7 (20.7%) with placebo and 4 (13.8%) with pimavanserin during Stage 2. No events of suicidal behavior were observed with either placebo or pimavanserin.

The post hoc nature, exclusion of patients with any history of suicide from the primary study, and the small number of patients who demonstrated evidence of suicidal ideation.

Adjunctive pimavanserin was not associated with an increase in suicidal ideation in patients with MDD. Further study is needed to verify these results.

Association of Pharmaceutical Industry Payments to Physicians With Prescription and Medicare Expenditures for Pimavanserin

Hemalkumar B Mehta, Thomas J Moore, G Caleb AlexanderPMID: 32838675 DOI: 10.1176/appi.ps.202000251

Abstract

This study aimed to quantify the association between pharmaceutical industry payments to physicians for pimavanserin and both pimavanserin prescription volume and Medicare expenditures.This retrospective cross-sectional study used 2016 and 2017 data from Open Payments and the Medicare Part D Prescriber Public Use Files. The authors used Poisson regression models to quantify the association between physician payments for pimavanserin and pimavanserin prescription volume and linear regression models to quantify the association with Medicare expenditures for pimavanserin.

Of 1,609 physicians who prescribed pimavanserin, 45% received payments, which totaled to $6,369,922. Each $10,000 in physician payments was associated with a 14% increase in pimavanserin prescription volume (incident rate ratio=1.14, 95% confidence interval [CI]=1.13-1.14). Every $100 in physician payments was associated with a $175.84 increase in Medicare pimavanserin expenditures (95% CI=$161.55-$190.13).

Extensive physician payments have been associated with increased pimavanserin prescription volume and Medicare expenditures.

Pimavanserin, a 5HT

Carla M Yuede, Clare E Wallace, Todd A Davis, Woodrow D Gardiner, Jane C Hettinger, Hannah M Edwards, Rachel D Hendrix, Brookelyn M Doherty, Kayla M Yuede, Ethan S Burstein, John R CirritoPMID: 33278025 DOI: 10.1111/jnc.15260

Abstract

Amyloid-β (Aβ) peptide aggregation into soluble oligomers and insoluble plaques is a precipitating event in the pathogenesis of Alzheimer's disease (AD). Given that synaptic activity can regulate Aβ generation, we postulated that 5HT-Rs may regulate Aβ as well. We treated APP/PS1 transgenic mice with the selective 5HT

inverse agonists M100907 or Pimavanserin systemically and measured brain interstitial fluid (ISF) Aβ levels in real-time using in vivo microdialysis. Both compounds reduced ISF Aβ levels by almost 50% within hours, but had no effect on Aβ levels in 5HT

-R knock-out mice. The Aβ-lowering effects of Pimavanserin were blocked by extracellular-regulated kinase (ERK) and NMDA receptor inhibitors. Chronic administration of Pimavanserin by subcutaneous osmotic pump to aged APP/PS1 mice significantly reduced CSF Aβ levels and Aβ pathology and improved cognitive function in these mice. Pimavanserin is FDA-approved to treat Parkinson's disease psychosis, and also has been shown to reduce psychosis in a variety of other dementia subtypes including Alzheimer's disease. These data demonstrate that Pimavanserin may have disease-modifying benefits in addition to its efficacy against neuropsychiatric symptoms of Alzheimer's disease. Read the Editorial Highlight for this article on page 560.